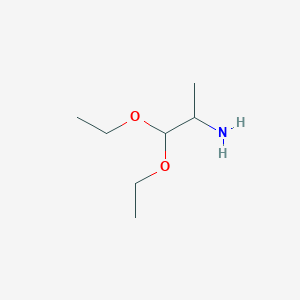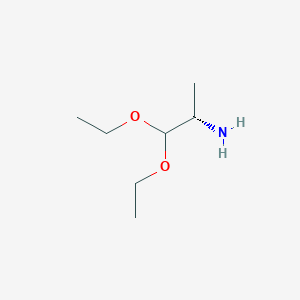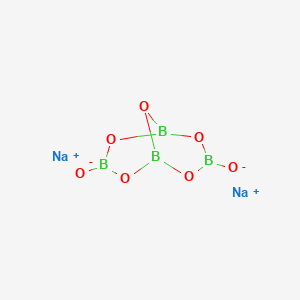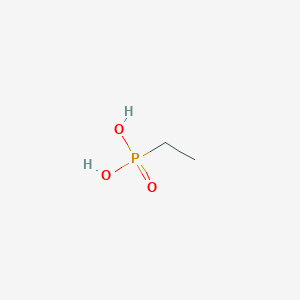
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, typically involves multi-step reactions characterized by the interaction of various nucleophilic and electrophilic components. These processes are detailed in studies focusing on novel synthetic routes and characterizations through spectral and elemental analyses (Baldaniya, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the planarity, substituent positions, and potential intramolecular interactions that influence the compound's reactivity and stability. Studies on related compounds provide insights into the structural attributes of triazines, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine (Shastin et al., 2003).
Chemical Reactions and Properties
Triazines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their functional groups and lead to a wide range of derivatives with diverse properties. These reactions are crucial for exploring the chemical versatility of triazines and their potential applications in different fields (De Angelis et al., 2021).
Physical Properties Analysis
The physical properties of triazines, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structures and substituents. Analyzing these properties helps in understanding the behavior of triazines in various environments and their suitability for specific applications. Research on the synthesis and characterization of triazine-based polymers highlights the impact of molecular modifications on these physical properties (Lang et al., 2017).
Chemical Properties Analysis
The chemical properties of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, such as reactivity, stability, and potential for forming derivatives, are central to its applications in synthesis and material science. Studies on related triazine compounds provide insights into the functional group transformations, reaction mechanisms, and conditions that define the chemical behavior of these molecules (Shastin et al., 2006).
Aplicaciones Científicas De Investigación
-
Synthesis of Other Compounds
- Field: Organic Chemistry
- Application: 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Method: This is achieved via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Results: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .
-
Catalyst for Suzuki–Miyaura Coupling Reaction
- Field: Organic Chemistry
- Application: Pd nanoparticles generated in the presence of N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine (TDTAT) were found to be an efficient catalyst for the Suzuki–Miyaura coupling reaction .
- Method: The Pd nanoparticles are generated in situ .
- Results: The reaction was performed in water, but the specific results or outcomes were not detailed in the source .
Direcciones Futuras
Triazines continue to be the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity.
Propiedades
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
CAS RN |
35651-07-1 |
Source


|
| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
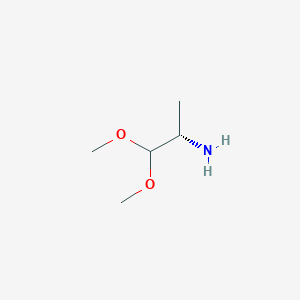
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
